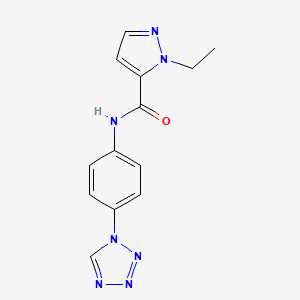

N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves efficient methods, such as the TBTU-mediated synthesis approach for creating N-alkyl pyrazole carboxamides, which might be applicable to our compound of interest. This method utilizes TBTU as a catalyst and diisopropyl ethylamine as a base, offering high yield and purity in reactions involving pyrazole carboxylic acids and amines in acetonitrile at room temperature (Prabakaran, Khan, & Jin, 2012). Microwave-assisted synthesis has also been reported for tetrazolyl pyrazole amides, highlighting the efficiency of this method in producing compounds with bactericidal and antimicrobial activities in shorter reaction times compared to conventional heating methods (Hu, Wang, Zhou, & Xu, 2011).

Molecular Structure Analysis

The molecular structure of related pyrazole and tetrazole derivatives has been extensively studied, including their synthesis, spectral, and X-ray crystal structure. For instance, the study on novel pyrazole derivatives provided detailed insights into their molecular geometries optimized through density functional theory (DFT), highlighting the significance of molecular structure analysis in understanding compound properties (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of multi-heterocyclic structures with antibacterial properties. The synthesis process involves reactions with specific reagents and catalysts, such as hydrazine hydrate and acetic acid, to produce tetrazole-containing pyrazoles. These reactions not only confirm the structures of synthesized compounds through spectral studies but also measure their biological activity through antibacterial studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Research by Hu et al. (2011) explored the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, including compounds structurally similar to N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide. This process is significant for its efficiency in producing tetrazole pyrazole amides with potential bacteriocidal, pesticidal, herbicidal, and antimicrobial activities in a shorter time compared to conventional methods (Hu et al., 2011).

Synthesis and Biological Evaluation

A study by Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, through a reaction involving compounds structurally related to this compound. The research focused on analyzing antibacterial activities and electronic properties of these compounds, highlighting their potential in medical applications (Dhevaraj et al., 2019).

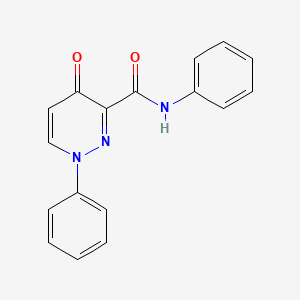

Synthesis of Pyrazolo[3,4-d]pyrimidines

The work of Miyashita et al. (1990) involved the synthesis of pyrazolo[3,4-d]pyrimidines, a category of compounds that includes derivatives similar to this compound. This research contributes to the understanding of the chemical reactivity of these compounds, which is relevant in the development of various pharmaceuticals (Miyashita et al., 1990).

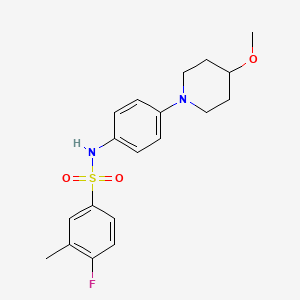

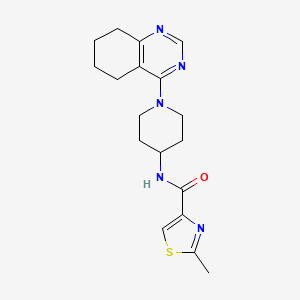

Development of Mycobacterium tuberculosis GyrB Inhibitors

A study conducted by Jeankumar et al. (2013) developed Mycobacterium tuberculosis GyrB inhibitors using thiazole-aminopiperidine hybrid analogues, which includes chemical structures related to this compound. This research is significant in the context of developing new treatments for tuberculosis (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

Tetrazole derivatives are known to interact with many enzymes and receptors in organisms .

Mode of Action

It’s known that tetrazoles can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can result in a wide range of biological properties.

Biochemical Pathways

Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Given the wide range of biological activities exhibited by tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

The compound’s enhanced bioavailability suggests that it may be able to penetrate more easily through cell membranes , which could potentially be influenced by environmental factors.

Propiedades

IUPAC Name |

2-ethyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O/c1-2-19-12(7-8-15-19)13(21)16-10-3-5-11(6-4-10)20-9-14-17-18-20/h3-9H,2H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGAJEWSZMJRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2490109.png)

![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)

![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)